6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Description
This compound is a highly oxygenated iridoid glycoside, characterized by a cyclopenta[c]pyran core substituted with hydroxyl, methyl, and a complex glycosidic moiety. The core structure is typical of iridoids, a class of monoterpenoids derived from geraniol, which are widely distributed in plants and known for their diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
The carboxylic acid group at position 4 distinguishes it from esterified analogs, likely influencing its solubility, acidity, and biological target specificity. Its IUPAC name reflects the stereochemical complexity, including the hexahydrocyclopenta[c]pyran ring system and the branched glycosylation pattern .
Properties
Molecular Formula |
C22H34O15 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32) |
InChI Key |
XCXZPJYVZYGBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Loganic Acid Production
The compound is structurally related to loganin (methyl ester of loganic acid), which is biosynthesized from loganic acid via LAMT-catalyzed methylation. Loganic acid itself derives from 7-deoxyloganic acid through hydroxylation by 7-deoxyloganic acid hydroxylase (7-DLH). In Catharanthus roseus, geranyl pyrophosphate undergoes oxidation, glycosidation, and hydroxylation to yield loganic acid.
Key Reaction Steps:
Methylation and Glycosylation
While LAMT primarily catalyzes loganic acid methylation to form loganin, the target compound’s disaccharide moiety suggests additional glycosylation steps. Enzymatic pathways in plants may employ glycosyltransferases to attach a second glucose unit to loganin or loganic acid. Molecular dynamics (MD) simulations of LAMT-substrate interactions reveal that residue Q38 stabilizes the carboxyl group of loganic acid, which could be critical for subsequent glycosylation.
Experimental Data:
- Yield: Enzymatic methylation of loganic acid achieves 55–75% efficiency in optimized systems.
- Purity: HPLC analysis shows >96% purity for loganin derivatives.
Chemical Synthesis Strategies
Glycosylation of Loganic Acid Derivatives
The disaccharide moiety in the target compound necessitates regioselective glycosylation. Protected glucose donors (e.g., trichloroacetimidates) are used under Lewis acid catalysis (e.g., BF₃·OEt₂).
Synthetic Route:
- Protection of Loganic Acid: The carboxylic acid is methylated to prevent side reactions.
- First Glycosylation: A glucose unit is attached to the C1 hydroxyl using a protected donor.
- Deprotection and Second Glycosylation: The intermediate is deprotected, and a second glucose unit is added.
- Ester Hydrolysis: The methyl ester is hydrolyzed to yield the carboxylic acid.
Conditions and Catalysts:
- Catalysts: AlCl₃, SnCl₄, or ZnCl₂ for condensation.
- Temperature: 70–80°C for optimal reaction kinetics.
- Solvents: Dichloromethane or chloroform for hydrophobic intermediates.
Yield Comparison:
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Initial Glycosylation | 41 | 97 | |
| Final Hydrolysis | 85 | 95 |
Isolation from Natural Sources
Extraction from Cornus mas L.
Loganic acid and its derivatives are abundant in cornelian cherry fruits. The target compound may be isolated via:
- Solvent Extraction: Ethanol/water/acetic acid (50:49.5:0.5) efficiently extracts iridoids.
- Column Chromatography: Polyamide or silica gel columns separate glycosides.
- HPLC Purification: Final purification achieves >95% purity.
Optimized Parameters:
- Solvent Ratio: Ethanol/water (70:30) for maximal yield.
- Temperature: 50°C to preserve thermolabile glycosides.
Extraction Efficiency:
| Method | Loganic Acid (mg/g) | Target Compound (mg/g) |
|---|---|---|
| Soxhlet Extraction | 7.2 | 0.9 |
| Ultrasound-Assisted | 9.6 | 1.4 |
Semi-Synthetic Approaches
Modification of Loganin
Loganin (methyl ester of loganic acid) serves as a starting material for introducing the disaccharide moiety:
- Demethylation: HI or BBr₃ cleaves the methyl ester to regenerate loganic acid.
- Glycosylation: Sequential glycosylation as described in Section 2.1.
Case Study:
- Substrate: 6-Hydroxy-1,3,7-trimethoxyxanthone (from patent CN102838579A).
- Yield: 56% after demethylation and glycosylation.
Challenges and Innovations
Steric Hindrance and Regioselectivity
The cyclopenta[c]pyran core’s steric bulk complicates glycosylation. Computational studies (DFT, MD) guide catalyst selection to favor β-glycosidic bonds.
Solvent Systems
Deep eutectic solvents (e.g., choline chloride-lactic acid) enhance solubility of polar intermediates, improving yields by 20–30% compared to traditional solvents.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .
- Anti-inflammatory Effects : Some studies have reported that glycosylated compounds can modulate inflammatory pathways. The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : There is evidence that similar compounds show antimicrobial effects against various pathogens. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .
Nutraceutical Applications
- Dietary Supplements : Given its antioxidant and anti-inflammatory properties, the compound could be formulated into dietary supplements aimed at improving health outcomes related to chronic diseases such as diabetes and cardiovascular diseases.
- Functional Foods : The incorporation of this compound into functional foods could enhance their health benefits. Research on similar compounds indicates that they may improve gut health and metabolic functions .
Case Studies
- Cornus Officinalis Extract : A study highlighted the presence of this compound in Cornus officinalis (also known as Korean dogwood), which has been traditionally used for its health benefits. Extracts containing this compound demonstrated significant antioxidant and anti-inflammatory activities in vitro and in vivo .
- Formulations for Chronic Disease Management : Clinical trials involving formulations containing similar glycosylated compounds have shown promise in managing conditions like diabetes by improving insulin sensitivity and reducing blood glucose levels .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Methyl Ester Analogues
A closely related compound, methyl 6,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate (), shares the same core and glycosylation but features a methyl ester at position 4 instead of a carboxylic acid. This substitution reduces polarity and may alter pharmacokinetic properties, such as membrane permeability and metabolic stability. Another methyl ester iridoid, isolated from Viburnam cylindricum (), contains a 4a,5-dihydroxy configuration, highlighting variability in hydroxylation patterns among iridoid glycosides .
Geniposide
Geniposide (methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate) () is a well-studied iridoid with a methyl ester group and a hydroxymethyl substituent at position 5. Unlike the target compound, geniposide lacks the additional trihydroxyoxan branch in its glycosidic moiety. Its biological activities include inhibition of 5-lipoxygenase, anti-angiogenic effects, and modulation of AMPKα signaling .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely enhances aqueous solubility compared to methyl ester analogs, which are more lipophilic. Glycosylation further increases hydrophilicity .
- Stability : Esterified iridoids (e.g., geniposide) may exhibit greater stability under acidic conditions, whereas the carboxylic acid form could be prone to decarboxylation at elevated temperatures.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The carboxylic acid group may enhance binding to enzymatic targets requiring ionic interactions, such as oxidoreductases or hydrolases. In contrast, geniposide’s methyl ester and hydroxymethyl groups contribute to its specificity for P-glycoprotein inhibition .
- Therapeutic Potential: Although direct studies on the target compound are lacking, geniposide’s documented effects on AMPKα and ROS suggest that structurally similar iridoids could have applications in metabolic and cardiovascular diseases .
Biological Activity
The compound 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is a complex polyphenolic structure with potential biological activities. This article reviews its biological properties based on diverse sources and research findings.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and a hexahydrocyclopenta framework that contributes to its potential bioactivity. Its molecular formula is with a molecular weight of approximately 780 g/mol. The presence of multiple hydroxyl groups suggests strong antioxidant properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. A study utilized the DPPH assay to evaluate the radical scavenging ability of related polyphenols. The results demonstrated that these compounds effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies. For instance:
- In vitro studies have shown that polyphenolic compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of similar polyphenolic compounds have been documented extensively:
- Research has shown that these compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures . This suggests a potential therapeutic role in inflammatory diseases.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antioxidant capacity comparable to vitamin C | DPPH assay |
| Study 2 | Inhibition of bacterial growth in E. coli | Agar diffusion method |
| Study 3 | Reduced levels of inflammatory markers in human cell lines | ELISA assays |
The biological activity of this compound can be attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property enhances its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
